AYPGKF (N-acetyl-Tyr-Pro-Gly-Lys-Phe-NH2) is a synthetic hexapeptide that acts as a potent and selective agonist for Protease-Activated Receptor 4 (PAR4) [, ]. PAR4 is a member of the protease-activated receptor family of G protein-coupled receptors (GPCRs), primarily expressed in platelets and involved in thrombin-induced platelet activation [, ]. AYPGKF mimics the tethered ligand sequence of PAR4, triggering receptor activation without requiring proteolytic cleavage [, ]. Compared to the native PAR4 tethered ligand peptide GYPGQV, AYPGKF exhibits significantly higher potency and efficacy, making it a valuable tool for studying PAR4 function and evaluating PAR4 antagonists [, , ].
AYPGKF can be synthesized through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes the following steps:
The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The molecular structure of AYPGKF consists of a linear chain of six amino acids: Alanine, Tyrosine, Proline, Glycine, Lysine, and Phenylalanine. The specific sequence contributes to its ability to activate PAR4 effectively.
AYPGKF primarily participates in biological reactions involving platelet activation. Upon binding to PAR4 on platelets, it triggers intracellular signaling pathways leading to:
The mechanism by which AYPGKF exerts its effects involves several steps:
Studies have shown that AYPGKF can induce significant platelet aggregation comparable to thrombin stimulation.
Relevant analyses include stability testing under varying temperatures and pH levels to determine optimal storage conditions for maintaining activity.
AYPGKF has significant applications in scientific research, particularly in understanding platelet biology and developing antithrombotic therapies. Its role as a selective agonist for PAR4 makes it valuable in:
Through these applications, AYPGKF contributes to advancing knowledge in pharmacology and therapeutic strategies against thrombotic disorders.
PAR4 is a critical thrombin receptor on human platelets, complementing the high-affinity receptor PAR1. While PAR1 activation occurs at low thrombin concentrations (EC₅₀ ≈ 50 pM) and triggers rapid but transient signaling, PAR4 requires ~10-fold higher thrombin concentrations (EC₅₀ ≈ 5,000 pM) and mediates sustained signaling essential for stable thrombus formation. This kinetic dichotomy arises from structural differences:
Table 1: Functional Differences Between PAR1 and PAR4 in Platelets
Property | PAR1 | PAR4 |
---|---|---|
Thrombin affinity | High (EC₅₀ ≈ 50 pM) | Low (EC₅₀ ≈ 5,000 pM) |
Signaling kinetics | Rapid, transient (seconds) | Delayed, sustained (minutes) |
Platelet aggregation | Initial reversible phase | Irreversible consolidation |
Procoagulant activity | Modest phosphatidylserine exposure | Robust phosphatidylserine exposure |
Therapeutic targeting | Vorapaxar (high bleeding risk) | BMS-986120 (wider therapeutic window) |
Genetic and pharmacological studies underscore PAR4’s role in thrombosis:
AYPGKF was designed to replicate the sequence of human PAR4’s tethered ligand (GYPGQV→AYPGKF). Key features of its discovery and mechanism include:
Table 2: Functional Responses to AYPGKF and Analogues in Platelets
Peptide | Calcium Signaling (EC₅₀, µM) | β-Arrestin Recruitment (% of AYPGKF) | Platelet Aggregation |
---|---|---|---|
AYPGKF-NH₂ | 12.1 ± 3.1 | 100% | ++++ |
AYPG(Me)KF-NH₂ | ND | 95% | + |
AYPGAKF-NH₂ | 18.9 ± 2.8 | 21% | ++ |
AAPGKF-NH₂ | ND | 45% | - |
Molecular docking and mutagenesis studies identify Asp230 in extracellular loop 2 (ECL2) as a critical residue for AYPGKF binding:
AYPGKF has revealed context-dependent roles for PAR4 beyond platelet activation:
These findings highlight PAR4’s dual roles:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2